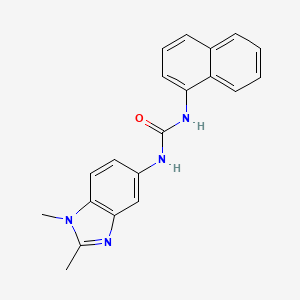
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurea, also known as DMNB-naphthylurea, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is known to possess a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea involves the selective inhibition of protein kinase activity. This compound binds to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can have a wide range of effects on cellular processes, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea are highly dependent on the specific protein kinase being targeted. In general, this compound is known to affect cellular processes such as cell growth, differentiation, and apoptosis. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea is its selective inhibition of protein kinase activity. This allows researchers to study the specific role of these enzymes in various cellular processes. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea. Some of the most promising areas of study include the development of new analogs with improved selectivity and potency, the identification of new protein kinase targets, and the investigation of the compound’s potential therapeutic applications in various diseases.
In conclusion, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea is a valuable tool for scientific research due to its unique mechanism of action and potential therapeutic applications. Further research is needed to fully understand the compound’s effects on cellular processes and to develop new analogs with improved properties.
Métodos De Síntesis
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-dimethyl-1H-benzimidazole with 1-naphthylisocyanate in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea has been used in a wide range of scientific research applications. One of the most important applications is in the study of protein kinase activity. This compound is known to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes.
Propiedades
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-21-18-12-15(10-11-19(18)24(13)2)22-20(25)23-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZVOCHZXQWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)


![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)